molecular formula C7H5F5N2 B3039975 5-(Pentafluoroethyl)pyridin-2-amine CAS No. 1427789-94-3

5-(Pentafluoroethyl)pyridin-2-amine

Cat. No.: B3039975
CAS No.: 1427789-94-3
M. Wt: 212.12 g/mol
InChI Key: ZNOFUOBXHSKUEE-UHFFFAOYSA-N
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Description

5-(Pentafluoroethyl)pyridin-2-amine is a fluorinated organic compound with the molecular formula C7H5F5N2. It is characterized by the presence of a pentafluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentafluoroethyl)pyridin-2-amine typically involves the introduction of the pentafluoroethyl group into the pyridine ring. One common method is the reaction of 2-aminopyridine with pentafluoroethyl iodide under basic conditions. This reaction proceeds through nucleophilic substitution, where the amino group of the pyridine attacks the pentafluoroethyl iodide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups .

Scientific Research Applications

5-(Pentafluoroethyl)pyridin-2-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pentafluoroethyl)pyridin-2-amine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)4-1-2-5(13)14-3-4/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOFUOBXHSKUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-aminopyridine (25.0 g, 263 mmol) in a mixture of water (250 ml) and tert-butyl methyl ether (25 ml) was added, successively perfluoroethyl iodide (80 g, 38 ml, 315 mmol), sodium hydrosulfite (64.6 g, 26 ml, 315 mmol), sodium hydrogen carbonate (26.5 g, 315.6 mmol) and tetrabutyl ammonium hydrogen sulfate (“TBAHS”) (0.11 equiv., 9.92 g, 28.9 mmol). The reaction mixture was stirred at ambient temperature for 16 h. The mixture was filtered and the filtrate was extracted twice with tert-butyl methyl ether. The combined organic phases were washed successively with water, aqueous hydrochloric acid (1N) and brine, dried over sodium sulfate and concentrated. The residue was purified by flash chromatography (AcOEt/cyclohexane) to give 5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine in 7% yield. 1H NMR (400 MHz, CDCl3) 8.23 (d, 1H), 7.61 (d, 1H), 6.72 (m, 1H), 5.04 (sb, 2H, NH2) ppm. The major by-product was 3,5-bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Quantity
26.5 g
Type
reactant
Reaction Step Four
Quantity
9.92 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Pentafluoroethyl)pyridin-2-amine
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5-(Pentafluoroethyl)pyridin-2-amine
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5-(Pentafluoroethyl)pyridin-2-amine
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5-(Pentafluoroethyl)pyridin-2-amine
Reactant of Route 6
5-(Pentafluoroethyl)pyridin-2-amine

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